molecular formula C24H22N4O5 B2535623 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1113107-49-5

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2535623
CAS No.: 1113107-49-5
M. Wt: 446.463
InChI Key: CZWGJDPSOQAJSA-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a dihydropyridazinone core

Preparation Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzodioxole Ring: This step typically involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Construction of the Dihydropyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or photonic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism by which 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of receptors, or interference with signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups. Similar compounds include:

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different substituents.

    Oxadiazole Derivatives: Compounds featuring the oxadiazole ring but lacking the benzodioxole or dihydropyridazinone components.

    Dihydropyridazinone Derivatives: Compounds with the dihydropyridazinone core but different substituents on the aromatic rings.

The uniqueness of this compound lies in its ability to combine these diverse functional groups into a single molecule, potentially offering a broader range of applications and interactions.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15(2)32-18-6-3-16(4-7-18)24-25-22(33-27-24)11-12-28-23(29)10-8-19(26-28)17-5-9-20-21(13-17)31-14-30-20/h3-10,13,15H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWGJDPSOQAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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